molecular formula C26H21N3O5 B14099436 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B14099436
M. Wt: 455.5 g/mol
InChI Key: CCERBRIQKWELND-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, which enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the efficient annulation reaction described above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzofuro[3,2-b]pyridines.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both benzofuro and pyrimidine moieties

Properties

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30)

InChI Key

CCERBRIQKWELND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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